molecular formula C22H15BrClFN2O4 B11555302 3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11555302
M. Wt: 505.7 g/mol
InChI Key: MXNWNLISYWBADX-RPPGKUMJSA-N
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Description

3-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form 2-(2-bromo-4-chlorophenoxy)acetamide.

    Imination Reaction: The intermediate is then subjected to imination, where it reacts with an appropriate amine to form the imino derivative.

    Coupling with 3-Fluorobenzoic Acid: The final step involves coupling the imino derivative with 3-fluorobenzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15BrClFN2O4

Molecular Weight

505.7 g/mol

IUPAC Name

[3-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C22H15BrClFN2O4/c23-19-11-16(24)7-8-20(19)30-13-21(28)27-26-12-14-3-1-6-18(9-14)31-22(29)15-4-2-5-17(25)10-15/h1-12H,13H2,(H,27,28)/b26-12+

InChI Key

MXNWNLISYWBADX-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br

Origin of Product

United States

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